molecular formula CeORh B12557123 Cerium--oxorhodium (1/1) CAS No. 144275-81-0

Cerium--oxorhodium (1/1)

Cat. No.: B12557123
CAS No.: 144275-81-0
M. Wt: 259.021 g/mol
InChI Key: XTIGIWBBPFCKFF-UHFFFAOYSA-N
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Description

Cerium–oxorhodium (1/1) is a hypothetical or less-studied intermetallic or mixed oxide compound with a 1:1 stoichiometric ratio of cerium (Ce) to oxorhodium (RhOₓ). Cerium, a lanthanide, exhibits dual oxidation states (+3 and +4) with distinct chemical behaviors . Rhodium, a platinum-group metal, often forms stable oxides (e.g., RhO₂) with catalytic activity . The combination of these elements could leverage Ce’s redox activity and Rh’s structural stability, though detailed crystallographic or spectroscopic studies are absent in the provided sources.

Properties

CAS No.

144275-81-0

Molecular Formula

CeORh

Molecular Weight

259.021 g/mol

IUPAC Name

cerium;oxorhodium

InChI

InChI=1S/Ce.O.Rh

InChI Key

XTIGIWBBPFCKFF-UHFFFAOYSA-N

Canonical SMILES

O=[Rh].[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerium–oxorhodium (1/1) can be synthesized through various methods, including:

    Pyrolysis: This involves the thermal decomposition of cerium and rhodium precursors, such as cerium nitrate and rhodium chloride, at high temperatures.

    Co-precipitation: This method involves the simultaneous precipitation of cerium and rhodium salts from a solution, followed by calcination to obtain the desired compound.

    Sol-gel Method: This involves the hydrolysis and polycondensation of cerium and rhodium alkoxides to form a gel, which is then dried and calcined to produce the compound.

Industrial Production Methods: In industrial settings, the production of cerium–oxorhodium (1/1) typically involves large-scale pyrolysis or co-precipitation processes. These methods are favored due to their scalability and ability to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Cerium–oxorhodium (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where one of the elements is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.

    Substitution: Substitution reactions often involve halogens or other reactive non-metals.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cerium dioxide and rhodium oxide, while reduction may yield metallic cerium and rhodium.

Scientific Research Applications

Cerium–oxorhodium (1/1) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.

    Biology: It is studied for its potential use in biological systems, particularly in enzyme mimetics and as a catalyst for biochemical reactions.

    Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery systems and as an anti-cancer agent.

    Industry: The compound is used in industrial processes, including the production of fine chemicals, petrochemicals, and in environmental remediation.

Mechanism of Action

The mechanism by which cerium–oxorhodium (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by lowering the activation energy required, thereby increasing the reaction rate. The molecular targets and pathways involved depend on the specific application, but generally involve the interaction of the compound with reactant molecules to form intermediate complexes that decompose to yield the final products.

Comparison with Similar Compounds

Comparison with Similar Cerium-Based Compounds

Solubility and Stability

Cerium compounds exhibit wide solubility variations depending on oxidation state and ligand interactions. For example:

  • Ce(III) chloride (CeCl₃) and Ce(III) nitrate (Ce(NO₃)₃) are highly soluble, whereas Ce(IV) hydroxide (Ce(OH)₄) and cerium phosphate (CePO₄) are nearly insoluble .
  • Cerium oxide (CeO₂) , a well-studied compound, shows high thermal stability and redox activity due to Ce⁴⁺/Ce³⁺ interconversion, critical in catalytic applications .

Hypothesized Cerium–Oxorhodium (1/1): Likely less soluble than Ce(III) salts but comparable to CeO₂ due to oxide bonding. Stability would depend on Rh’s oxidation state (e.g., Rh³⁺ or Rh⁴⁺) and bonding with Ce.

Redox and Catalytic Properties

  • CeO₂ (Ceria) : Acts as an oxygen buffer in three-way catalysts, leveraging Ce⁴⁺ ↔ Ce³⁺ transitions . Surface defects (oxygen vacancies) enhance catalytic activity .
  • CePO₄ : Lacks redox activity but is chemically inert, used in corrosion-resistant coatings .
  • CeF₃ Nanoparticles: Exhibit antioxidant properties, surpassing calcium compounds in protective efficacy .

Hypothesized Cerium–Oxorhodium (1/1): Potential synergy between Ce’s redox activity and Rh’s catalytic sites (e.g., for CO oxidation or hydrogenation). Rhodium’s high cost and Ce’s abundance might position this compound for niche applications.

Structural and Electronic Features

  • CeO₂ : Fluorite structure (cubic) with oxygen mobility .
  • CeAs and CeBi : Pressure-induced valence changes in Ce (e.g., Ce³⁺ ↔ Ce⁴⁺) alter electronic properties .

Hypothesized Cerium–Oxorhodium (1/1): Likely adopts a mixed oxide structure (e.g., perovskite or pyrochlore) if Rh is in a high oxidation state. X-ray absorption spectroscopy (XAS) or EELS could probe Ce/Rh valence states .

Table 1: Comparative Properties of Cerium Compounds

Compound Oxidation State(s) Solubility (g/L) Key Applications Reference
CeCl₃ +3 ~1200 Catalysis, precursors
CeO₂ +3/+4 Insoluble Catalysis, fuel cells
CePO₄ +3 Insoluble Corrosion inhibition
CeF₃ Nanoparticles +3 Low Antioxidant coatings
Cerium–Oxorhodium Hypothetical Unknown Catalysis (speculative)

Table 2: Redox and Catalytic Performance

Compound Redox Activity Catalytic Efficiency (Example) Limitations
CeO₂ High CO oxidation (>90% at 400°C) Sintering at high temps
RhO₂ Moderate H₂ production High cost, rare
Cerium–Oxorhodium Speculative Unstudied, synthesis challenges

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Cerium–Oxorhodium (1/1), and how do reaction conditions influence its structural purity?

  • Methodology : Use solid-state synthesis or hydrothermal methods under controlled oxygen partial pressure to avoid phase impurities. Characterize intermediates via in situ XRD to monitor crystallinity . For purity validation, combine TEM with EDS to confirm stoichiometry (1:1) and rule out secondary phases .

Q. Which characterization techniques are most effective for verifying the electronic and structural properties of Cerium–Oxorhodium (1/1)?

  • Methodology : Employ X-ray absorption spectroscopy (XAS) to probe oxidation states (e.g., Ce³⁺/Ce⁴⁺ and Rh oxidation states). Pair with DFT calculations to correlate electronic structure with experimental data. Use XPS for surface composition analysis and Raman spectroscopy to identify metal-oxygen bonding modes .

Q. How can researchers ensure reproducibility in synthesizing Cerium–Oxorhodium (1/1) across different laboratories?

  • Methodology : Standardize protocols for precursor calcination (e.g., temperature ramps, dwell times) and document ambient conditions (humidity, oxygen levels). Share raw data (e.g., TGA curves, XRD patterns) in supplementary materials to enable cross-validation .

Advanced Research Questions

Q. What mechanisms underlie the catalytic activity of Cerium–Oxorhodium (1/1) in oxidative coupling reactions, and how do surface defects modulate this activity?

  • Methodology : Perform ab initio molecular dynamics (AIMD) simulations to model defect formation energies and active sites. Validate with in operando FTIR to track intermediate species during catalysis. Compare turnover frequencies (TOF) between defect-rich and pristine samples .

Q. How do electronic interactions between Cerium and Rhodium in the 1:1 structure influence charge transfer dynamics in photocatalytic applications?

  • Methodology : Use ultrafast transient absorption spectroscopy to map carrier lifetimes. Correlate with DFT-calculated band structures and density of states (DOS). Test under varying light intensities to isolate charge-transfer bottlenecks .

Q. What strategies resolve discrepancies in reported catalytic efficiencies of Cerium–Oxorhodium (1/1) across studies?

  • Methodology : Conduct meta-analysis of published data, categorizing variables like synthesis temperature, precursor sources, and testing conditions (e.g., gas flow rates in CO oxidation). Use multivariate regression to identify dominant factors. Replicate conflicting experiments with controlled variables .

Q. How can isotopic labeling (e.g., ¹⁸O) clarify oxygen mobility in Cerium–Oxorhodium (1/1) during redox cycles?

  • Methodology : Synthesize isotopically labeled samples and track oxygen exchange using mass spectrometry during temperature-programmed desorption (TPD). Compare with computational models of oxygen vacancy migration pathways .

Methodological Guidelines

  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over reviews. Use databases like SciFinder to filter studies by synthesis method or characterization technique. Cross-reference supporting information for experimental details .
  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example, test the novelty of Cerium–Oxorhodium (1/1) in methane partial oxidation against existing catalysts .
  • Data Contradictions : Use sensitivity analysis to assess how minor variations (e.g., ±5°C in synthesis) impact outcomes. Publish negative results to inform the community of boundary conditions .

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